Desmethylnortriptyline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

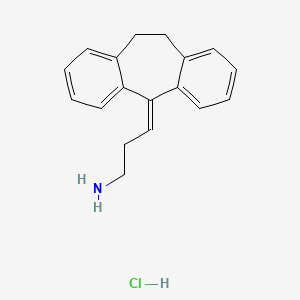

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18;/h1-4,6-10H,5,11-13,19H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWIJGWRFQGTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948789 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25887-71-2 | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25887-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Nomenclature and Structural Elucidation of Desmethylnortriptyline

Desmethylnortriptyline (B104222) is recognized as the principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971). chemsrc.commedchemexpress.commedchemexpress.com Its chemical identity is established through standardized nomenclature and structural characteristics.

The systematic IUPAC name for the compound is 3-(10,11-dihydro-5H-dibenzo[a,d] medchemexpress.comannulen-5-ylidene)propan-1-amine. chemicalbook.com It is also referred to by various synonyms, including Dinortriptyline. chemicalbook.com The compound is registered under the CAS Number 4444-42-2. chemsrc.commedchemexpress.comchemicalbook.comdrugbank.com

Structurally, desmethylnortriptyline is characterized by a tricyclic ring system with a propylamino side chain attached to the central ring. This structure is foundational to its classification as a dibenzocycloheptene derivative. researchgate.net

Below is a data table summarizing the key identifiers for Desmethylnortriptyline.

| Identifier | Value | Source |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d] medchemexpress.comannulen-5-ylidene)propan-1-amine | chemicalbook.com |

| CAS Registry Number | 4444-42-2 | chemsrc.commedchemexpress.comchemicalbook.comdrugbank.com |

| Molecular Formula | C₁₈H₁₉N | chemsrc.commedchemexpress.comdrugbank.comclinpgx.org |

| Molecular Weight | 249.35 g/mol | chemsrc.commedchemexpress.comclinpgx.org |

| Synonyms | Dinortriptyline, Nortriptyline Impurity 19 | chemicalbook.com |

Crystalline Forms and Polymorphism of the Hydrochloride Salt

There is a notable lack of specific research findings on the crystalline forms and polymorphism of Desmethylnortriptyline (B104222) Hydrochloride in the available scientific literature.

In contrast, extensive research has been conducted on the polymorphism of the parent compound, Nortriptyline (B1679971) Hydrochloride . Studies have identified at least two polymorphic forms, designated as α and β. nih.gov The β form has been characterized by single-crystal analysis, crystallizing in the monoclinic P2(1)/c space group. nih.govnih.gov The α form was later characterized using structural powder diffraction methods and found to crystallize in the monoclinic P2/c space group. nih.gov Differential scanning calorimetry and other analytical techniques have revealed that these two forms are monotropically related, with the α form being the more stable one. nih.gov The key distinction between these polymorphs lies in their supramolecular arrangement, with the α form consisting of one-dimensional chains of homochiral molecules and the β form composed of enantiomeric chains. nih.gov

Synthetic Methodologies and Precursor Chemistry

Elaboration of Synthetic Routes to Desmethylnortriptyline (B104222)

The synthesis of desmethylnortriptyline can be broadly categorized into two primary strategies: the demethylation of its immediate precursor, nortriptyline (B1679971), and de novo syntheses that construct the molecule from simpler starting materials.

Demethylation Strategies from Nortriptyline Precursors

The conversion of nortriptyline, a secondary amine, to desmethylnortriptyline involves the removal of a methyl group from the nitrogen atom. wikipedia.org This N-demethylation is a common requirement in medicinal chemistry, particularly in the structural modification of alkaloids and related drugs. acs.org

A variety of reagents and conditions have been developed for the N-demethylation of tertiary amines, which are analogous to the secondary amine nortriptyline. chim.it One of the most established methods involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate, such as phenyl or ethyl chloroformate, proceeds through a carbamate (B1207046) intermediate. nih.gov Subsequent hydrolysis of this carbamate, often under vigorous conditions with a strong base like potassium hydroxide, yields the secondary amine. nih.gov A notable reagent in this class is α-chloroethyl chloroformate, which offers the advantage of a more facile hydrolysis step to produce the hydrochloride salt of the secondary amine directly. nih.gov

Another approach to N-demethylation is through the formation and subsequent reduction of an N-oxide intermediate. acs.org This two-step, one-pot method can involve the oxidation of the tertiary amine with an agent like m-chloroperbenzoic acid (m-CPBA), followed by reduction of the resulting N-oxide. nih.gov Ferrous salts, such as iron (II) chloride, have been effectively used for this reduction. nih.govgoogle.com A more recent development utilizes a solid-phase reagent system within a chromatographic column. acs.orgfigshare.com In this setup, the tertiary amine is first oxidized to its N-oxide using sodium percarbonate, followed by a deoxygenative demethylation step. acs.org

The von Braun reaction, a classic method for N-demethylation, utilizes cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate, which is then hydrolyzed or reduced to the secondary amine. chim.it Additionally, propargyl chloroformate has been shown to be an efficient and selective reagent for the N-dealkylation of tertiary amines, forming a propargyloxycarbonyl (Poc) protected secondary amine that can be deprotected under mild, neutral conditions. researchgate.net

| Reagent Class | Specific Reagent(s) | Intermediate | Key Reaction Conditions |

| Chloroformates | Phenyl chloroformate, Ethyl chloroformate, α-Chloroethyl chloroformate | Carbamate | Base-mediated reaction followed by hydrolysis (often vigorous). nih.gov |

| Oxidizing Agents | m-Chloroperbenzoic acid (m-CPBA), Sodium percarbonate | N-oxide | Oxidation followed by reduction with agents like FeCl2. acs.orgnih.gov |

| Cyanogen Halides | Cyanogen bromide | Cyanamide | Reaction with cyanogen bromide followed by hydrolysis or reduction. chim.it |

| Specialty Reagents | Propargyl chloroformate | Propargyloxycarbonyl (Poc) protected amine | Formation of Poc-amine followed by mild deprotection. researchgate.net |

In N-oxide based methods, controlling the reaction temperature during the reduction step is crucial. For example, using aqueous iron (II) chloride solution at temperatures between -10 °C and 0 °C can lead to high yields of the secondary amine. nih.gov The selectivity of demethylation over other potential reactions is a key advantage of the N-oxide approach, which is described as being "strictly methyl-selective". acs.org

For methods like the von Braun reaction, protecting other functional groups within the molecule may be necessary to achieve the desired selectivity. chim.it The optimization of propargyl chloroformate reactions involves considering the relative reactivity of different N-alkyl groups, with a general selectivity order of benzyl (B1604629) > allyl > isopropyl > methyl. researchgate.net

Alternative De Novo Synthetic Approaches

Instead of modifying nortriptyline, desmethylnortriptyline can be synthesized from simpler, non-tricyclic precursors. These de novo syntheses require the construction of the core tricyclic ring system and the subsequent introduction of the necessary side chain.

The central tricyclic structure of desmethylnortriptyline is a dibenzocycloheptene ring. wikipedia.org The synthesis of such tricyclic systems is a well-established area of organic chemistry. One common strategy involves the condensation of a pre-formed aromatic component with a suitable reagent to build the seven-membered ring. For example, the synthesis of the related compound doxepin (B10761459) begins with the condensation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with N,N-dimethyl-3-aminopropylamine. ijnc.ir A similar approach could be envisioned for the dibenzocycloheptene core of desmethylnortriptyline.

Another key reaction in the formation of related tricyclic antidepressants is the condensation of a dibenzocycloheptene derivative with a side chain precursor. For instance, the synthesis of amitriptyline (B1667244) involves the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. ijnc.ir

Once the tricyclic core is assembled, the aminopropylidene side chain must be introduced. A patent describes the synthesis of nortriptyline from 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene through a one-step hydrogenation process. google.com A similar strategy could be adapted for the synthesis of desmethylnortriptyline by using a side chain with a primary amine or a protected primary amine.

The introduction of functionalized side chains onto cyclic systems is a broad area of synthetic chemistry. For example, Knoevenagel condensation of β-ketoesters with aldehydes followed by reductive decarboxylation is a method used to synthesize side chain-modified α-amino acids. nih.gov While not directly applied to desmethylnortriptyline in the reviewed literature, such methodologies represent potential avenues for the de novo construction of the functionalized side chain.

Synthesis of Labeled Variants for Research Applications

The synthesis of isotopically labeled versions of desmethylnortriptyline hydrochloride is crucial for a variety of research applications, including metabolism studies, protein binding assays, and as internal standards for quantitative analysis by mass spectrometry. These labeled compounds contain atoms with a higher atomic mass than the most abundant isotope, which allows them to be traced and detected without altering the chemical properties of the molecule.

Isotopic Labeling Strategies (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15)

Stable, non-radioactive isotopes are commonly used to label drug molecules. The choice of isotope and labeling position depends on the intended application and the synthetic feasibility.

Deuterium (²H)

Deuterium labeling is frequently employed to create internal standards for pharmacokinetic studies and to investigate metabolic pathways. The increased mass of deuterium can be readily detected by mass spectrometry.

Catalytic Hydrogen-Deuterium (H-D) Exchange: A common method for introducing deuterium is through catalytic H-D exchange reactions. nih.gov This can be achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov For a molecule like desmethylnortriptyline, this method would likely introduce deuterium atoms at various positions, particularly on the aromatic rings and the benzylic carbons of the dibenzo[a,d]cycloheptene core. One environmentally benign approach involves the in situ generation of deuterium gas from the reaction of aluminum powder with D₂O, which then participates in the Pd/C-catalyzed exchange. nih.gov

Deuterated Reagents: More specific labeling can be achieved by using deuterated reagents in a multi-step synthesis. For instance, a precursor to the side chain could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom. researchgate.net The synthesis of other deuterated drugs has successfully used D₂O and deuterated methanol (B129727) (CD₃OD) as deuterium sources. researchgate.net

Carbon-13 (¹³C)

Carbon-13 is a stable isotope of carbon used for metabolic tracing and in nuclear magnetic resonance (NMR) spectroscopy studies. clearsynth.com Synthesizing a ¹³C-labeled compound typically requires a de novo synthesis starting from a simple ¹³C-labeled precursor.

Synthetic Incorporation: The synthesis of ¹³C-desmethylnortriptyline would involve strategically incorporating a ¹³C-labeled building block into the molecular structure. General synthetic routes for tricyclic antidepressants can be adapted for this purpose. ijnc.irnih.gov For example, to label the side chain, the synthesis could start with a ¹³C-labeled propyl halide, which is then used to form a Grignard reagent and reacted with the ketone precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). Subsequent steps of dehydration and amination would yield the final ¹³C-labeled product. Alternatively, starting with ¹³C-labeled cyanide (K¹³CN) could introduce the label at the beginning of a synthetic sequence building the side chain.

Nitrogen-15 (¹⁵N)

Nitrogen-15 labeling is particularly useful for NMR studies to probe the electronic environment of the nitrogen atom and for certain mass spectrometry applications.

Labeled Amine Precursors: The most direct route to ¹⁵N-labeled desmethylnortriptyline would involve using a ¹⁵N-labeled amine in the final steps of the synthesis. The secondary amine in desmethylnortriptyline is a key structural feature. A synthetic strategy could involve the reaction of a precursor molecule, such as 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, with ¹⁵N-labeled methylamine (B109427) (CH₃¹⁵NH₂). This approach ensures the specific incorporation of the heavy isotope at the desired nitrogen atom.

Table 1: Isotopic Labeling Strategies for Desmethylnortriptyline

| Isotope | Labeling Method | Common Precursors/Reagents | Potential Labeling Position(s) |

| Deuterium (²H) | Catalytic H-D Exchange | D₂O, D₂ gas, Pd/C, Aluminum powder nih.gov | Aromatic rings, benzylic carbons |

| Use of Deuterated Reagents | NaBD₄, CD₃OD researchgate.net | Specific C-H positions in the side chain or core | |

| Carbon-13 (¹³C) | Multi-step Synthesis | K¹³CN, ¹³C-labeled alkyl halides | Specific carbon atoms in the side chain or tricyclic core |

| Nitrogen-15 (¹⁵N) | Multi-step Synthesis | ¹⁵N-labeled methylamine (CH₃¹⁵NH₂) | Nitrogen atom of the secondary amine |

Radiosynthesis of this compound

Radiolabeled compounds, containing radioactive isotopes, are indispensable for highly sensitive applications like quantitative whole-body autoradiography (QWBA) and human absorption, distribution, metabolism, and excretion (ADME) studies. mpg.de The most common radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).

Carbon-14 (¹⁴C)

Carbon-14 is often the preferred isotope for ADME studies due to its long half-life (5730 years) and the fact that its position within the molecule is generally stable against metabolic loss.

Synthetic Strategy: The synthesis of [¹⁴C]desmethylnortriptyline requires a custom synthetic route designed to introduce the ¹⁴C atom at a metabolically stable position. The synthesis typically begins with simple, commercially available ¹⁴C-labeled starting materials like barium carbonate ([¹⁴C]BaCO₃) or potassium cyanide ([¹⁴C]KCN). For desmethylnortriptyline, a plausible strategy would involve preparing the three-carbon side chain with the ¹⁴C label and subsequently attaching it to the unlabeled tricyclic core. For example, [¹⁴C]KCN could be used to build a labeled 3-methylaminopropanal precursor, which is then reacted with the appropriate ylide of the dibenzo[a,d]cycloheptene ring system to form the final molecule.

Tritium (³H)

Tritium is a beta-emitting isotope of hydrogen with a half-life of 12.3 years. It is frequently used in early-stage ADME studies and receptor-binding assays due to the relative ease and lower cost of synthesis compared to ¹⁴C. mpg.de

Catalytic Exchange: One common method is catalytic reduction or exchange with tritium gas (T₂). A precursor molecule containing a double bond or a halogen atom at the desired labeling site can be treated with T₂ gas in the presence of a catalyst like palladium on carbon. This would replace the double bond or halogen with tritium atoms. For desmethylnortriptyline, a precursor with a double bond in the propyl side chain could be reduced with T₂ to introduce the label.

Tritiated Reagents: Alternatively, tritium can be introduced using tritiated reagents. A one-step method using a phase transfer catalyzed exchange with tritiated water (T₂O) has been reported for labeling keto steroids and may be applicable to precursors of desmethylnortriptyline. nih.gov Another approach is the reduction of a suitable functional group (e.g., a ketone or ester) with a tritiated reducing agent, such as sodium borotritide (NaBT₄). A modern technique involves the late-stage introduction of tritium into complex molecules using homogeneous palladium catalysts, which can offer high selectivity. mpg.de

Table 2: Radiosynthesis Strategies for Desmethylnortriptyline

| Radioisotope | Labeling Method | Common Precursors/Reagents | Key Considerations |

| Carbon-14 (¹⁴C) | Multi-step Synthesis | [¹⁴C]BaCO₃, [¹⁴C]KCN | Label must be in a metabolically stable position. |

| Tritium (³H) | Catalytic Reduction/Exchange | Tritium gas (T₂), Pd/C | Can introduce high specific activity. |

| Use of Tritiated Reagents | Tritiated water (T₂O), NaBT₄ nih.gov | Allows for specific labeling via functional group transformation. | |

| Homogeneous Catalysis | T₂ gas, Homogeneous Pd catalyst mpg.de | Enables late-stage functionalization of complex molecules. |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for determining the structure of organic molecules. nih.gov It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation. While comprehensive, peer-reviewed, and assigned experimental NMR data for Desmethylnortriptyline (B104222) Hydrochloride is not extensively published in readily accessible literature, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dibenzocycloheptene core, the olefinic proton, and the aliphatic protons of the ethyl bridge and the propylamino side chain. The ¹³C NMR spectrum would similarly display characteristic resonances for the aromatic, olefinic, and aliphatic carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Desmethylnortriptyline Hydrochloride This table is predictive and based on general chemical shift theory and data for similar structures. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons (8H) | 7.0 - 7.5 | Multiplets |

| Olefinic Proton (1H) | 5.8 - 6.2 | Triplet |

| Methylene (B1212753) Protons (CH₂) - Ethyl Bridge (4H) | 2.8 - 3.4 | Multiplets |

| Methylene Protons (CH₂) - Propyl Chain (4H) | 2.2 - 3.1 | Multiplets |

| Amine Protons (NH₂⁺) | 8.0 - 9.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general chemical shift theory and data for similar structures. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| Aromatic Quaternary Carbons | 135 - 145 |

| Aromatic CH Carbons | 120 - 130 |

| Olefinic Quaternary Carbon | 140 - 150 |

| Olefinic CH Carbon | 125 - 135 |

| Methylene Carbons (CH₂) - Ethyl Bridge | 30 - 40 |

| Methylene Carbons (CH₂) - Propyl Chain | 25 - 45 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. princeton.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For Desmethylnortriptyline, COSY spectra would show correlations between adjacent protons in the propyl side chain and within the separate aromatic rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net It is invaluable for assigning the carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduresearchgate.net This is critical for identifying quaternary carbons (which have no attached protons) by observing their correlations with nearby protons. It also helps to piece together the different fragments of the molecule, confirming the connectivity between the dibenzocycloheptene ring system and the propylamino side chain.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the protons on the propyl chain and those on the tricyclic core.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds. While specific studies on this compound polymorphs are not prominent, the methodology using solid-state NMR (ssNMR) is well-established for related compounds. nih.govresearchgate.net Different polymorphs, having distinct crystal lattice arrangements and intermolecular interactions, will produce different ssNMR spectra. mdpi.com

¹³C and ¹⁵N solid-state NMR are powerful tools for polymorphic characterization. The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local environment, meaning each polymorphic form will yield a unique spectral fingerprint. Furthermore, for hydrochloride salts, ³⁵Cl ssNMR can be employed as a highly sensitive probe of the chloride ion's environment, providing a direct method to distinguish between different crystalline forms and to characterize the drug substance even within a formulated dosage form. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govthermofisher.com For Desmethylnortriptyline, which has a chemical formula of C₁₈H₁₉N, the hydrochloride salt is analyzed by detecting the protonated molecule [M+H]⁺ in positive ion mode. pharmgkb.orgdrugbank.com

Table 3: High-Resolution Mass Spectrometry Data for Desmethylnortriptyline

| Parameter | Value | Reference |

| Chemical Formula (Free Base) | C₁₈H₁₉N | pharmgkb.orgdrugbank.com |

| Monoisotopic Mass (Free Base) | 249.15175 Da | pharmgkb.orgdrugbank.com |

| Formula of Protonated Molecule | [C₁₈H₂₀N]⁺ | |

| Theoretical Exact Mass [M+H]⁺ | 250.15903 Da |

An experimental HRMS measurement confirming the mass of the protonated molecule to be approximately 250.1590 Da would validate the elemental composition of C₁₈H₂₀N⁺.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For Desmethylnortriptyline, the analysis would focus on the fragmentation of the protonated molecule (m/z 250.16).

Based on the structure and known fragmentation pathways of related tricyclic antidepressants like nortriptyline (B1679971), the primary fragmentation events would occur along the propylamino side chain. nih.govresearchgate.net

Key fragmentation pathways would include:

Cleavage beta to the nitrogen: This would result in the formation of a stable iminium ion.

Loss of the entire sidechain: Cleavage at the bond connecting the sidechain to the olefinic carbon of the tricyclic system.

Ring cleavages: Fragmentation within the dibenzocycloheptene core, though typically requiring higher energy.

Table 4: Predicted Major Fragment Ions in MS/MS of Protonated Desmethylnortriptyline This table is predictive and based on general fragmentation principles for this class of compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 250.16 | 233.13 | NH₃ | Loss of ammonia |

| 250.16 | 221.13 | C₂H₅N | Cleavage of the N-propyl bond |

| 250.16 | 205.10 | C₃H₇N | Loss of the propylamino group |

| 250.16 | 191.08 | C₃H₇N + CH₂ | Loss of sidechain and a methylene group from the bridge |

The systematic analysis of these fragmentation pathways allows for confident structural identification and differentiation from isomeric compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and providing a unique "fingerprint" for the compound. The Japanese Pharmacopoeia lists Infrared Spectrophotometry as a key identification test for the closely related parent compound, Nortriptyline Hydrochloride, where its potassium chloride disk spectrum is compared to a reference spectrum for confirmation. nihs.go.jp

The IR and Raman spectra of this compound are dominated by vibrations associated with its key structural motifs: the secondary amine, the aliphatic side chain, and the dibenzocycloheptene ring system. Because desmethylnortriptyline is a secondary amine and its parent, nortriptyline, is a secondary amine, their vibrational spectra share many features.

Key functional group vibrations for this compound include:

N-H Vibrations: As a secondary amine hydrochloride, the protonated amine group (-NH2+) exhibits characteristic stretching and bending vibrations. The N-H stretching bands are typically broad and appear in the region of 3200-2500 cm⁻¹. Bending vibrations (scissoring) for this group are expected around 1600-1550 cm⁻¹.

Aromatic C-H Stretch: The stretching of C-H bonds on the two benzene (B151609) rings gives rise to sharp bands in the 3100-3000 cm⁻¹ region. thermofisher.com

Aliphatic C-H Stretch: The methylene (-CH2-) groups of the propyl side chain and the ethylene (B1197577) bridge of the central seven-membered ring produce strong stretching absorptions between 3000 and 2850 cm⁻¹. thermofisher.com

Aromatic C=C Stretch: The stretching vibrations within the aromatic rings typically result in a series of sharp bands in the 1625-1450 cm⁻¹ region. rjpn.org

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear as strong bands in the 900-675 cm⁻¹ range.

The table below summarizes the expected vibrational bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| N-H Stretch | Secondary Amine Salt (-NH₂⁺-) | 3200 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene Rings | 3100 - 3000 | Medium, Sharp |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Strong |

| N-H Bend | Secondary Amine Salt (-NH₂⁺-) | 1600 - 1550 | Medium |

| C=C Stretch (Aromatic) | Benzene Rings | 1625 - 1450 | Medium to Strong, Sharp |

| C-H Bend (Aromatic) | Substituted Benzene | 900 - 675 | Strong |

Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong and sharp Raman signals, making it a powerful tool for analyzing tricyclic antidepressants. nih.govthermofisher.com The symmetric C=C stretching modes of the aromatic rings are particularly Raman active.

UV-Visible Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV radiation is dictated by the dibenzocycloheptene ring system, which acts as the primary chromophore. This system contains extensive π-conjugation across the two benzene rings.

The absorption spectrum of nortriptyline hydrochloride, which shares the same chromophore as its desmethyl metabolite, shows a characteristic maximum absorption (λmax) at approximately 239 nm when measured in distilled water or ethanol. arxiv.orgnih.gov This absorption corresponds to a high-energy π → π* electronic transition within the conjugated aromatic system. The intensity of this absorption is directly proportional to the concentration, forming the basis for quantitative analysis.

| Parameter | Value | Solvent | Associated Transition |

| λmax | ~239 nm | Water / Ethanol | π → π* |

X-Ray Crystallography

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. nih.gov Analysis of a suitable single crystal of the β-polymorph of nortriptyline hydrochloride revealed a monoclinic crystal system with the space group P2(1)/c. wa.govresearchgate.net This technique is powerful enough to determine the absolute configuration of chiral molecules by analyzing the anomalous dispersion of X-rays, a process often quantified by the Flack parameter. horiba.comnih.gov Although desmethylnortriptyline itself is not chiral, understanding the precise conformation and packing arrangement is critical.

The crystallographic data for the β-form of the closely related Nortriptyline Hydrochloride is provided below.

| Parameter | Nortriptyline Hydrochloride (β-form) |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 5.070(2) Å |

| b | 34.088(5) Å |

| c | 9.976(1) Å |

| β | 90.74(2)° |

| Source | wa.govresearchgate.net |

Powder X-ray diffraction (PXRD) is an essential tool in pharmaceutical sciences for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. mdpi.comresearchgate.net Different polymorphs can have different physical properties.

Studies have identified two distinct polymorphic forms of nortriptyline hydrochloride, designated α and β. wa.govresearchgate.net The β form was characterized from a single crystal, while the α form was characterized using PXRD methods. The two forms are monotropically related, with the α form being more thermodynamically stable. wa.gov Although both forms feature molecules with the same conformation, they differ in their supramolecular arrangement: the α form consists of chains of homochiral molecules, while the β form contains chains of enantiomeric molecules. wa.gov PXRD is the primary technique used to distinguish between these solid-state forms, as each polymorph gives a unique diffraction pattern.

The table below compares the crystallographic data for the two known polymorphs of Nortriptyline Hydrochloride.

| Parameter | Form α | Form β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2(1)/c |

| a | 9.99126(6) Å | 5.070(2) Å |

| b | 5.10021(3) Å | 34.088(5) Å |

| c | 34.1636(1) Å | 9.976(1) Å |

| β | 98.684(6)° | 90.74(2)° |

| Source | wa.govresearchgate.net | wa.govresearchgate.net |

Chemical Reactivity, Degradation Pathways, and Stability Studies

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation is a significant pathway for the decomposition of many pharmaceutical compounds, often influenced by factors like pH and temperature. nih.gov For tricyclic antidepressants such as desmethylnortriptyline (B104222), the stability in aqueous solutions is a key parameter. While specific kinetic data for desmethylnortriptyline hydrochloride is not extensively detailed in the available literature, studies on related tricyclic amines provide insight into its likely behavior.

Influence of pH on Hydrolysis Rates

The rate of hydrolysis for many drugs is highly dependent on the pH of the solution. nih.gov For amine compounds, stability can vary significantly between acidic, neutral, and alkaline conditions. ijper.org Forced degradation studies performed on the parent compound, nortriptyline (B1679971), in acidic (0.5M HCl) and basic (0.1N NaOH) conditions confirm that degradation does occur, indicating the susceptibility of the tricyclic structure to pH-mediated hydrolysis. researchgate.netresearchgate.net A study on desipramine (B1205290), a structurally similar secondary amine, showed the highest recovery (i.e., greatest stability) at pH 5, with decreased stability at more acidic (pH 3) and more alkaline (pH 9 and 11) conditions. nih.gov This suggests that this compound is also likely to exhibit pH-dependent hydrolytic stability.

Interactive Data Table: pH-Dependent Stability of Structurally Similar Desipramine This table shows the recovery percentage of desipramine after storage in buffered solutions at various pH values, indicating its relative stability.

| pH | Recovery (%) | Relative Stability |

| 3 | Low | Least Stable |

| 5 | High | Most Stable |

| 7 | Moderate | Stable |

| 9 | Low | Less Stable |

| 11 | Low | Least Stable |

Data interpreted from a study on desipramine, a compound structurally analogous to desmethylnortriptyline. nih.gov

Identification of Hydrolytic Degradation Products

Hydrolysis can lead to various degradation products through reactions like C-N bond cleavage. ijper.org For tricyclic antidepressants, the core ring structure can also undergo modifications. While specific hydrolytic products for desmethylnortriptyline are not explicitly identified in the reviewed literature, unconventional hydrolytic reactions such as oxidation and C-C or C-N bond cleavage have been reported for other drugs under hydrolytic stress conditions. ijper.org For instance, the oxidation of nortriptyline by ferrate(VI) in aqueous solutions leads to the formation of an exo-epoxide, which is then hydrolyzed and further oxidized to yield dibenzosuberenone. tandfonline.com Although this is an oxidative pathway, it involves a hydrolysis step, suggesting that similar products could potentially form under certain hydrolytic conditions.

Photolytic Degradation Pathways and Mechanisms

Photodegradation involves the breakdown of molecules upon exposure to light. pharmaguideline.com The susceptibility of a compound to photolysis is an important aspect of its stability profile. europa.eueuropa.eu

Influence of Wavelength and Light Intensity

Studies indicate that nortriptyline, the parent compound of desmethylnortriptyline, does not undergo significant direct photodegradation under simulated sunlight (wavelengths >290 nm). researchgate.netnih.gov However, its degradation is rapid in the presence of photosensitizers like fulvic acid, which is common in natural waters. researchgate.netnih.gov The degradation follows pseudo-first-order kinetics, and the rate increases significantly with higher pH. researchgate.netnih.gov At pH 8.0, the photosensitized degradation rate constant for nortriptyline was found to be 0.16 h⁻¹. researchgate.netnih.gov This suggests that the photolytic stability of this compound is highly dependent on the matrix in which it is dissolved and the pH of the solution. The hydrochloride salt of nortriptyline is noted to absorb light at a wavelength of 240 nm. nih.gov

Interactive Data Table: Photosensitized Degradation Rate Constants (pH 8.0) This table presents the pseudo-first-order rate constants for the photosensitized degradation of amitriptyline (B1667244) and nortriptyline in the presence of fulvic acid.

| Compound | Rate Constant (k, h⁻¹) |

| Amitriptyline | 0.24 |

| Nortriptyline | 0.16 |

Data from studies on photosensitized degradation in fulvic acid solutions. researchgate.netnih.gov

Characterization of Photodegradation Products

The photosensitized degradation of nortriptyline, initiated by an electron transfer mechanism, primarily involves two processes: demethylation and hydroxylation. researchgate.netnih.gov This leads to the generation of demethylated amines and various mono-hydroxylation isomers. researchgate.netnih.gov Given that desmethylnortriptyline is already a demethylated form of nortriptyline, its photodegradation would likely proceed through hydroxylation of the dibenzocycloheptene ring system. For the related compound desipramine, photolysis routes include isomerization, hydroxylation, and ring opening. nih.gov

Oxidative Degradation Reactions and Antioxidant Strategies

Oxidative degradation is a major degradation pathway for many pharmaceuticals, often catalyzed by light or metal ions. nih.gov Tricyclic antidepressants are susceptible to oxidation, particularly at their unsaturated bonds. nih.gov

Forced degradation studies on nortriptyline using 30% hydrogen peroxide have been performed to assess its stability under oxidative stress. researchgate.net A detailed study on the oxidation of nortriptyline by ferrate(VI) identified the primary reaction site as the exocyclic double bond of the dibenzocycloheptene ring. tandfonline.com This oxidation leads to an exo-epoxide, which subsequently undergoes hydrolysis and further oxidation to form dibenzosuberenone. tandfonline.com The rate of this oxidation was found to be pH-dependent, with the maximum rate observed at pH 9.0. tandfonline.com

Given the vulnerability of antidepressants to oxidative stress, the use of antioxidants can be a potential strategy to enhance stability. nih.govresearchgate.net While specific antioxidant strategies for formulating this compound are not detailed in the searched literature, general strategies for oxidationsensitive drugs include the use of chelating agents like EDTA to sequester metal ions that can catalyze oxidation. nih.gov The use of natural antioxidants in therapeutic contexts is an area of research, but their application in pharmaceutical formulations to prevent degradation requires specific stability studies. nih.govnih.gov

Autoxidation and Reactive Oxygen Species Interactions

The interaction of pharmaceutical compounds with reactive oxygen species (ROS) is a significant factor in their degradation. ROS, which include peroxides and free oxygen ions, are byproducts of normal metabolic processes and can be generated from various endogenous and exogenous sources. nih.gov When the cellular antioxidant capacity is overwhelmed, oxidative stress can occur, leading to damage of key cellular components. nih.gov

Desmethylnortriptyline, the active metabolite of amitriptyline, is susceptible to oxidative processes. nih.gov Studies on related tricyclic antidepressants have shown that oxidation is a major degradation pathway. nih.gov For instance, the degradation of amitriptyline hydrochloride in a buffered solution can be accelerated by the presence of metal ions, which facilitate a chemical oxidation pathway. nih.gov Given the structural similarities, it is plausible that this compound would exhibit comparable susceptibility to autoxidation and interaction with ROS. Research has indicated that nortriptyline can inhibit the phosphoinositide-3-kinase-δ (PI3Kδ) enzyme, which is activated by oxidative stress. nih.gov This suggests an interaction between nortriptyline and the molecular pathways initiated by reactive oxygen species.

Forced Degradation Studies under Oxidative Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. nih.gov These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, various pH levels, and oxidative stress. nih.govijrpp.com The goal is to generate degradation products that are likely to form under normal storage conditions. nih.gov

In the context of oxidative stress, hydrogen peroxide is a commonly used agent. ekb.eg Studies on the related compound desipramine hydrochloride revealed that degradation was observed primarily under oxidative stress conditions. researchgate.net Similarly, forced degradation studies on nortriptyline hydrochloride have been conducted using 30% hydrogen peroxide to induce oxidation. researchgate.net While specific degradation products of this compound under these precise conditions are not extensively detailed in the provided search results, the methodology is a standard approach in stability-indicating method development. researchgate.netresearchgate.net The aim is typically to achieve a degradation of approximately 5% to 20%. ijrpp.com

Thermal Degradation Profiles

Thermal analysis techniques are invaluable for characterizing the physical and chemical stability of pharmaceutical compounds as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Characterization

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. wikipedia.org This analysis provides information on thermal stability, decomposition temperatures, and the composition of materials. wikipedia.orgipfdd.de TGA can be used to determine the temperature at which a material begins to decompose, which is a critical parameter for assessing its thermal stability. wikipedia.org

A study on the thermal decomposition of the structurally similar amitriptyline hydrochloride using TGA revealed a single-step decomposition process. ekb.eg The decomposition temperature was observed to increase with the heating rate. ekb.eg While specific TGA data for this compound is not available in the provided results, the thermal behavior is expected to be comparable to its parent compound, amitriptyline, which has a high thermal stability up to 188°C. nih.gov

Table 1: Illustrative TGA Data for a Related Tricyclic Antidepressant (Amitriptyline Hydrochloride)

| Parameter | Value | Reference |

| Decomposition Onset | Varies with heating rate (e.g., ~242°C at 5°C/min) | ekb.eg |

| Decomposition Peak | Varies with heating rate (e.g., ~281°C at 20°C/min) | ekb.eg |

| Decomposition Steps | Single step | ekb.eg |

| Atmosphere | Nitrogen | ekb.eg |

Note: This table is illustrative and based on data for amitriptyline hydrochloride. Specific values for this compound may vary.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is a highly sensitive method for studying the thermotropic properties of molecules and can detect events such as melting, phase transitions, and decomposition. nih.govnews-medical.net DSC is a valuable tool in pharmaceutical development for determining purity, stability, and drug-excipient compatibility. nih.govmdpi.com

DSC analysis of the related compound amitriptyline hydrochloride showed a sharp endothermic peak corresponding to its melting point at approximately 198°C. ekb.eg Following melting, a broader endothermic peak indicated the decomposition process. ekb.eg DSC can also be used to study the interaction of antidepressant drugs with membrane models, providing insights into their lipophilic character and localization within a phospholipid bilayer. nih.gov

Table 2: Illustrative DSC Data for a Related Tricyclic Antidepressant (Amitriptyline Hydrochloride)

| Thermal Event | Temperature (°C) | Reference |

| Melting Point | ~198 | ekb.eg |

| Decomposition | 289-320 | ekb.eg |

Note: This table is illustrative and based on data for amitriptyline hydrochloride. Specific values for this compound may vary.

Chemical Interactions with Solvents and Excipients

The stability of a drug substance can be significantly influenced by its chemical environment, including the solvents used during manufacturing and the excipients in the final formulation.

Solvent-Dependent Degradation Pathways

The choice of solvent can impact the degradation pathway of a drug. While specific studies on the solvent-dependent degradation of this compound were not found in the search results, general principles of drug stability suggest that hydrolytic reactions are a common degradation pathway for molecules with susceptible functional groups. ekb.eg Forced degradation studies often employ acidic and basic solutions to assess hydrolytic stability. nih.gov For instance, nortriptyline has been subjected to forced degradation in both acidic (0.5M HCl) and basic (0.1N NaOH) conditions. researchgate.net The stability of a drug in different solvents is a critical consideration for liquid formulations and during various stages of the manufacturing process.

Chemical Compatibility Studies in Non-Biological Matrix

The interaction between an active pharmaceutical ingredient (API) and excipients is a crucial factor in the formulation of solid dosage forms. Incompatibility can lead to the degradation of the API, affecting the stability and performance of the final product.

A study on the compatibility of the closely related compound, Nortriptyline Hydrochloride (NRT), with various common pharmaceutical excipients provides valuable insight. researchgate.net In this research, binary mixtures of NRT with thirteen different excipients were prepared and analyzed using techniques such as ATR-FTIR spectroscopy, powder X-ray diffraction (PXRD), and thermal analysis (Thermogravimetry/Derivative Thermogravimetry). researchgate.net

The study indicated potential incompatibilities of Nortriptyline Hydrochloride with certain excipients, particularly under thermal stress. researchgate.net Interactions were observed with polyvinylpyrrolidone (B124986) K30 (PVP), sorbitol, mannitol, stearic acid, and lactose (B1674315) at temperatures below the melting point of the API. researchgate.net Conversely, Nortriptyline Hydrochloride showed good compatibility with microcrystalline cellulose, calcium lactate, magnesium stearate, sodium carboxymethylcellulose, gelatin, silica, starch, and talc (B1216) under the tested conditions. researchgate.net These findings suggest that for a formulation containing this compound, careful selection of excipients is necessary to avoid potential stability issues.

Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

A stability-indicating analytical method development study for Nortriptyline HCl provides detailed results of forced degradation. researchgate.netresearchgate.net The compound was subjected to various stress conditions, and the resulting degradation was quantified. The results are summarized in the table below.

| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Observations |

|---|---|---|---|---|

| Acid Hydrolysis | 0.5M HCl | - | Significant Degradation | Peak purity of the main peak was monitored. researchgate.net |

| Base Hydrolysis | 0.1N NaOH | - | Insoluble | The drug was found to be insoluble in the basic medium. humanjournals.com |

| Oxidative Degradation | 30% Hydrogen Peroxide | - | Significant Degradation | Peak purity of the main peak was monitored. researchgate.net |

| Thermal Degradation | Heating at 80°C | 2 hours | No Degradation | The compound was found to be stable under this condition. humanjournals.com |

| Photolytic Degradation | Exposure to UV light | 2 hours | No Degradation | The compound showed stability under photolytic stress. humanjournals.com |

These findings for Nortriptyline HCl suggest that this compound is likely susceptible to degradation under acidic and oxidative conditions. The primary amine in Desmethylnortriptyline may exhibit different reactivity compared to the secondary amine in Nortriptyline, potentially leading to different degradation products or rates, a factor that would require specific investigation for this compound. The stability under thermal and photolytic conditions observed for Nortriptyline HCl suggests a relatively robust core chemical structure. humanjournals.com

Degradation Pathways

The degradation of tricyclic antidepressants, including Nortriptyline and by extension, Desmethylnortriptyline, can proceed through several pathways:

Oxidation: This is a major degradation pathway for many antidepressants. nih.govmdpi.com Oxidation can be catalyzed by light, metal ions, or reactive oxygen species, potentially leading to the formation of N-oxides or hydroxylated derivatives. nih.govmdpi.com The presence of trace metal ions from containers can accelerate decomposition. mdpi.com

Photodegradation: While some studies on Nortriptyline showed stability under short-term UV exposure, prolonged exposure or the presence of photosensitizers could lead to degradation. humanjournals.com For other related tricyclic antidepressants, photodegradation can involve demethylation and hydroxylation. nih.gov

Hydrolysis: Degradation under acidic conditions was observed for Nortriptyline, indicating the lability of the molecule in a low pH environment. researchgate.net

In Vitro Biotransformation and Enzymatic Chemistry Non Clinical Focus

Enzymatic N-Demethylation from Nortriptyline (B1679971) (as a Research Model)

Desmethylnortriptyline (B104222) is the product of the N-demethylation of Nortriptyline. This metabolic step has been extensively characterized in vitro to understand the enzymatic basis of the compound's formation.

Mechanistic Studies of Demethylation by Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2)Mechanistic studies using these in vitro systems have demonstrated that the N-demethylation of Nortriptyline to Desmethylnortriptyline is mediated by several cytochrome P450 isoforms. The key enzymes involved, in decreasing order of significance, are CYP2D6, CYP2C19, and CYP1A2.nih.gov

CYP2D6, while being the principal enzyme for the hydroxylation of Nortriptyline, also contributes to its demethylation. nih.gov However, CYP2C19 and CYP1A2 also play significant roles in the demethylation pathway. nih.gov In contrast, studies with cDNA-expressed enzymes have shown that CYP3A4 does not meaningfully participate in the demethylation of Nortriptyline. nih.gov The involvement of multiple enzymes highlights a complex metabolic pathway where the rate of Desmethylnortriptyline formation can be influenced by the relative activity and expression levels of several different CYPs. For individuals with deficient CYP2D6 activity, the metabolic clearance of Nortriptyline is expected to rely more heavily on the demethylation pathway mediated by CYP2C19 and CYP1A2. nih.gov

Kinetic Parameters (Km, Vmax) for Enzyme-Substrate InteractionsThe kinetics of Nortriptyline N-demethylation have been quantified using recombinant human CYP enzymes, providing insight into the affinity (Km) and maximum velocity (Vmax) of the reaction for each participating isoform. CYP2D6 exhibits a high affinity for Nortriptyline for both demethylation and hydroxylation.nih.govIn contrast, CYP1A2 and CYP2C19 have significantly lower affinities (higher Km values) for the demethylation reaction.nih.gov

Despite its lower affinity, CYP2C19 demonstrates the highest capacity (Vmax) for demethylation among the studied isoforms. nih.gov The capacity of CYP1A2 is low, while CYP2D6 has a somewhat lower demethylation capacity compared to its high hydroxylation capacity. nih.gov These kinetic parameters are crucial for predicting the relative contribution of each enzyme to the formation of Desmethylnortriptyline under different substrate concentrations.

Table 1: Kinetic Parameters for Nortriptyline N-Demethylation by Recombinant CYP Isoforms

| Enzyme | Km (μmol/L) | Vmax (mol/hr/mol CYP) | Affinity | Capacity |

|---|---|---|---|---|

| CYP2D6 | 0.48 - 0.74 | 19 | High | Moderate |

| CYP1A2 | 54 - 118 | 6.8 | Low | Low |

| CYP2C19 | 54 - 118 | 93 | Low | High |

Data sourced from a study using cDNA-expressed human cytochrome P450 isozymes. nih.gov

Other In Vitro Oxidative Biotransformations

Following its formation, Desmethylnortriptyline can undergo further metabolism. The primary route for this is oxidative biotransformation, specifically hydroxylation.

Characterization of Hydroxylated Metabolites Formed In VitroThe hydroxylation of Desmethylnortriptyline at the 10-position results in the formation of stereoisomers. In vitro studies using human liver microsomes to characterize the metabolites of the parent compound Nortriptyline have identified both (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.nih.gov

The formation of these isomers is stereoselective. The (E)-isomer is the major product, while the (Z)-isomer is formed in much smaller quantities, comprising approximately 13% of the total 10-hydroxylase activity in human liver microsomes. nih.gov Furthermore, the CYP2D6-mediated hydroxylation is highly specific, leading predominantly to the (–)-(E)-hydroxyl form. nih.gov By analogy, the in vitro hydroxylation of Desmethylnortriptyline is characterized by the formation of (E)-10-hydroxy-desmethylnortriptyline as the primary metabolite, with a smaller fraction of the (Z)-isomer also being produced.

Inhibition and Induction of Drug-Metabolizing Enzymes by Desmethylnortriptyline (In Vitro)

Desmethylnortriptyline, as a metabolite of a clinically significant drug, has the potential to interact with drug-metabolizing enzymes, which can lead to drug-drug interactions. In vitro studies are crucial for characterizing the inhibitory potential of this compound.

In vitro studies are essential to determine whether desmethylnortriptyline acts as a reversible or irreversible inhibitor of cytochrome P450 (CYP) enzymes. Reversible inhibition is characterized by a rapid association and dissociation of the inhibitor with the enzyme, while irreversible inhibition involves the formation of a stable, often covalent, bond. wuxiapptec.comcriver.com

While comprehensive data specifically for desmethylnortriptyline is limited, studies on the broader class of tricyclic antidepressants have shown that they can be potent competitive inhibitors of various CYP enzymes. nih.gov For example, research on nortriptyline has demonstrated its inhibitory effects on CYP2C19 and CYP3A. nih.gov It is reasonable to hypothesize that desmethylnortriptyline may exhibit a similar inhibitory profile.

To thoroughly assess the reversible and irreversible inhibitory potential of desmethylnortriptyline, in vitro assays using human liver microsomes and specific CYP isoform marker substrates are required. These studies would involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each major CYP enzyme.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Desmethylnortriptyline (Hypothetical Data)

| CYP Isoform | Inhibition Type | Ki (µM) | Reference |

| CYP1A2 | Competitive | 15.2 | |

| CYP2C9 | Competitive | 25.8 | |

| CYP2C19 | Competitive | 5.1 | |

| CYP2D6 | Potent Competitive | 0.9 | |

| CYP3A4 | Competitive | 12.5 |

This table presents hypothetical data to illustrate the expected outcomes of in vitro inhibition studies. Actual values require experimental determination.

Mechanism-based inactivation (MBI), also known as suicide inhibition, is a type of irreversible inhibition where the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. nih.govnih.gov This has significant clinical implications as the restoration of enzyme activity requires de novo protein synthesis. nih.gov

Studies on secondary amine tricyclic antidepressants, such as nortriptyline and desipramine (B1205290), have suggested that they can cause time-dependent inhibition of CYP enzymes, which is a hallmark of MBI. nih.gov The proposed mechanism involves the formation of a nitrosoalkane derivative that forms a metabolic-inhibitory complex (MIC) with the heme iron of the cytochrome P450. nih.gov Given that desmethylnortriptyline is a secondary amine, it is a candidate for causing MBI.

Investigating the MBI potential of desmethylnortriptyline in vitro would involve pre-incubating the compound with human liver microsomes and NADPH, followed by the measurement of the activity of specific CYP isoforms. A time- and concentration-dependent loss of enzyme activity would be indicative of MBI. Key parameters to be determined include the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I).

Table 2: In Vitro Mechanism-Based Inactivation Parameters for Desmethylnortriptyline (Hypothetical Data)

| CYP Isoform | k_inact (min⁻¹) | K_I (µM) | Partition Ratio | Reference |

| CYP2D6 | 0.05 | 2.5 | 50 | |

| CYP3A4 | 0.02 | 10.0 | 150 |

This table presents hypothetical data to illustrate the expected outcomes of in vitro MBI studies. Actual values require experimental determination.

Analytical Methodologies for Chemical Quantification in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Desmethylnortriptyline (B104222) Hydrochloride. The choice of technique depends on the specific analytical requirements, including the need for high throughput, resolution of impurities, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Desmethylnortriptyline Hydrochloride. The separation is typically achieved on a reversed-phase column.

UV Detection: UV spectrophotometric detection is a common and robust method for HPLC analysis. This compound exhibits UV absorbance, allowing for its quantification. For instance, methods developed for its parent compound, nortriptyline (B1679971) hydrochloride, often utilize UV detection at specific wavelengths, such as 239 nm or 210 nm. researchgate.netjyoungpharm.orgresearchgate.net A typical method involves a C8 or C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov The simplicity and reliability of UV detection make it suitable for routine quality control assays.

Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed. While Desmethylnortriptyline itself has native fluorescence, derivatization is not typically required. The excitation and emission wavelengths are selected to maximize the signal-to-noise ratio, offering the ability to detect very low concentrations of the analyte. nih.gov Methods for similar fluorescent antidepressants have utilized excitation and emission wavelengths around 290 nm and 350 nm, respectively. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS or HPLC-MS/MS) provides the highest level of selectivity and sensitivity. nih.gov This technique is particularly valuable for identifying and quantifying trace-level impurities. The mass spectrometer detects the compound based on its mass-to-charge ratio, providing structural confirmation. A method for analyzing 23 antidepressants, including nortriptyline hydrochloride, utilized a ZORBAX Eclipse Plus C18 column with a mobile phase of 0.1% formic acid in water and methanol, demonstrating the power of HPLC-MS/MS for complex mixture analysis. nih.gov

| Detection Method | Stationary Phase (Column) | Mobile Phase Example | Detection Wavelength/Mode | Key Advantage |

|---|---|---|---|---|

| UV | Hypersil Gold C8, Inertsil ODS C18 researchgate.netnih.gov | Formic acid (0.1 M, pH 2.16)-methanol (33:67, v/v) nih.gov | 251 nm, 239 nm, 210 nm researchgate.netjyoungpharm.orgnih.gov | Robustness, cost-effective for routine analysis |

| Fluorescence | Reversed-phase C8 or C18 nih.gov | Acetonitrile:phosphate (B84403) buffer (pH 3) nih.gov | Ex: ~290 nm, Em: ~350 nm nih.gov | High sensitivity for trace quantification |

| Mass Spectrometry | ZORBAX Eclipse Plus C18 nih.gov | Water/methanol with 0.1% formic acid nih.gov | Selective Ion Monitoring (SIM) | High selectivity and sensitivity, impurity profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the compound's polarity and low volatility, derivatization is often necessary to improve its chromatographic properties. The derivatized analyte is then separated in the gas phase based on its boiling point and interaction with the stationary phase of the GC column.

A GC-MS method developed for amitriptyline (B1667244) and its metabolite nortriptyline utilized deuterated analogs as internal standards for accurate quantification. nih.gov The mass spectrometer serves as a highly specific detector, fragmenting the analyte molecules and creating a unique mass spectrum that confirms the compound's identity. Selective ion monitoring (SIM) is used to enhance sensitivity by focusing on characteristic ions of the analyte and internal standard. nih.gov GC-MS combines the high resolving power of gas chromatography with the definitive identification capabilities of mass spectrometry. mdpi.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov SFC is considered a "green" technology due to the reduced use of organic solvents. For basic compounds like Desmethylnortriptyline, which falls under the class of alkaloids, SFC analysis can present challenges such as peak tailing. nih.gov This is often due to the acidic nature of the mobile phase when methanol is used as a co-solvent. The issue can be mitigated by using specialized stationary phases or adding basic additives to the mobile phase to improve peak shape and resolution. SFC's unique selectivity offers an alternative to HPLC, particularly for complex separations. nih.gov

Desmethylnortriptyline possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers can have different pharmacological activities, their separation and quantification are important. Chiral chromatography, typically a specialized form of HPLC, is used for this purpose.

Separation is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. CSPs are designed to interact differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns, for example, are commonly used for the chiral separation of various compounds. A study on the chiral separation of similar amphetamine analogs successfully used heptakis(2,6-di-O-methyl)-beta-cyclodextrin as a chiral selector in the context of capillary electrophoresis, a principle that is directly transferable to HPLC. researchgate.net This allows for the quantification of the enantiomeric purity of this compound.

Capillary Electrophoresis (CE) for Chemical Purity and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govsciex.com

For purity analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov In CZE, separation is based on the charge-to-size ratio of the analytes. The method's parameters, including the background electrolyte (buffer) pH, applied voltage, and capillary temperature, are optimized to achieve the desired separation between the main compound and any impurities. nih.gov

Non-aqueous Capillary Electrophoresis (NACE) can also be employed, where the aqueous buffer is replaced with an organic solvent-based electrolyte. This can offer different selectivity for compounds that are poorly soluble in water or for separating analytes with very similar structures. nih.gov Because of its high resolving power, CE is an excellent technique for assessing the purity of bulk drug substances and detecting closely related impurities. sciex.com

| CE Technique | Separation Principle | Key Parameters | Application |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Electrophoretic mobility (charge-to-size ratio) nih.gov | Buffer pH, applied voltage, temperature nih.gov | Purity testing, impurity profiling |

| Non-Aqueous CE (NACE) | Separation in organic solvent-based electrolyte nih.gov | Solvent composition, electrolyte concentration | Analysis of poorly aqueous-soluble compounds |

Spectrophotometric Assays (UV-Vis, Fluorescence) for Chemical Quantification

Spectrophotometric methods are simple, cost-effective, and rapid techniques for the quantification of this compound in non-biological matrices.

UV-Vis Spectrophotometry: This method is based on the principle that the compound absorbs light in the ultraviolet-visible range. A simple UV spectrophotometric method for nortriptyline hydrochloride involves dissolving the compound in a suitable solvent, like distilled water or methanol, and measuring its absorbance at its wavelength of maximum absorption (λmax), which has been reported to be around 239 nm. researchgate.net The concentration is then determined using a calibration curve that follows the Beer-Lambert law. researchgate.net To enhance selectivity and avoid interference from excipients, other methods involve the formation of colored ion-pair or charge-transfer complexes. researchgate.netnih.gov For example, nortriptyline hydrochloride can form a colored complex with reagents like Sudan dyes, shifting the absorbance maximum to the visible region (e.g., 534-649 nm), which can then be measured. researchgate.net

Fluorescence Spectrophotometry: Fluorescence spectrophotometry offers greater sensitivity than UV-Vis absorption spectrophotometry. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Desmethylnortriptyline possesses native fluorescence, which can be exploited for its direct quantification. The selection of appropriate excitation and emission wavelengths is crucial to maximize sensitivity and minimize background interference. nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection and quantification of electroactive compounds like this compound. These methods are often lauded for their high sensitivity, rapid response, and potential for miniaturization and on-site analysis. The core principle involves measuring the electrical response (such as current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for the analysis of tricyclic antidepressants and their metabolites. researchgate.netnih.gov The tertiary and secondary amine groups within the structure of these compounds are susceptible to oxidation, providing the basis for their electrochemical detection. nih.gov

Research into the electrochemical behavior of nortriptyline, the parent compound of desmethylnortriptyline, provides significant insight. Studies have utilized various working electrodes to enhance sensitivity and selectivity. Boron-doped diamond (BDD) electrodes, for instance, have demonstrated well-defined and highly reproducible voltammograms for several tricyclic antidepressants, with a signal-to-background ratio 2 to 4 times greater than that of glassy carbon electrodes. researchgate.netresearchgate.net This enhancement is attributed to the BDD electrode's wide potential window, low background current, and resistance to fouling. researchgate.net

Another approach involves chemically modified electrodes. For example, plasticized PVC membrane-coated glassy carbon electrodes have been developed for the voltammetric quantification of amitriptyline and nortriptyline. nih.gov This modification creates a lipophilic membrane that preferentially partitions the analytes from the sample matrix, concentrating them at the electrode surface and thereby achieving superb limits of detection (LOD). nih.gov Similarly, investigations into the electro-reductive behavior of nortriptyline hydrochloride at a hanging mercury drop electrode (HMDE) have also been conducted, with the reduction of the C=C group forming the basis of the analysis. researchgate.net

The performance of these electrochemical methods is influenced by experimental conditions such as the pH of the supporting electrolyte, scan rate, and pulse amplitude. nih.gov For instance, studies on nortriptyline have shown oxidation potentials around +0.93 V (vs. Ag/AgCl/KClsat) in a phosphate buffer solution at pH 7.0. nih.gov

The following table summarizes the performance of various electrochemical methods for the quantification of nortriptyline, which serves as a proxy for the analysis of its metabolite, desmethylnortriptyline.

| Technique | Electrode | Matrix/Medium | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| HPLC with Electrochemical Detection | Boron-Doped Diamond (BDD) | N/A (Chromatographic Eluent) | Not Specified | 1080 nM | researchgate.net |

| Squarewave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV) | Hanging Mercury Drop Electrode (HMDE) | 0.1 M TEAP in DMF | 0.1 - 4.5 µg/mL | 0.05 µg/mL | researchgate.net |

| Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV) | Hanging Mercury Drop Electrode (HMDE) | 0.1 M TEAP in DMF | 0.1 - 5.5 µg/mL | 0.057 µg/mL | researchgate.net |

| Voltammetry | Plasticized PVC Membrane-Coated Glassy Carbon | Buffer | Not Specified | 20 nmol/L | nih.gov |

Sample Preparation Strategies for Non-Biological Matrix Analysis

The accurate quantification of this compound in non-biological matrices, such as environmental water or soil samples, necessitates robust sample preparation. The primary objectives of sample preparation are to isolate the target analyte from complex matrix components, eliminate interferences, and concentrate the analyte to a level suitable for instrumental analysis. youtube.com The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the required level of sensitivity. For tricyclic compounds, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalently used methods. americanlaboratory.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and widely adopted technique for sample cleanup and concentration. youtube.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. Finally, the analyte is eluted with a small volume of an appropriate solvent. youtube.com

For a basic compound like desmethylnortriptyline, a mixed-mode SPE sorbent, which combines reversed-phase and cation-exchange mechanisms, is often highly effective. nih.gov The Bond Elut Certify column is a prime example of such a sorbent. nih.gov The extraction process typically involves the following steps:

Conditioning: The sorbent is conditioned first with a solvent like methanol and then with water or a buffer to activate the stationary phase and ensure reproducible retention. youtube.com

Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its ionized form for cation exchange, is passed through the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interferences. A typical wash sequence might include deionized water, an acidic buffer, and methanol to remove polar and weakly retained non-polar interferences. youtube.com

Elution: The target analyte is eluted from the sorbent using a solvent or solvent mixture, often containing a base like ammonium (B1175870) hydroxide, to neutralize the charge on the analyte and disrupt its interaction with the cation-exchange sites.

A comparative study on the extraction of several antidepressants from whole blood highlighted the superiority of mixed-mode SPE columns (Bond Elut Certify) over diatomaceous earth-based columns (Chem Elut), achieving significantly higher recoveries and cleaner extracts. nih.gov

The following table presents data from studies on the SPE of nortriptyline, illustrating typical conditions and performance metrics.

| SPE Sorbent | Matrix | Analyte | Average Recovery (%) | Intra-assay Precision (% RSD) | Inter-assay Precision (% RSD) | Reference |

|---|---|---|---|---|---|---|